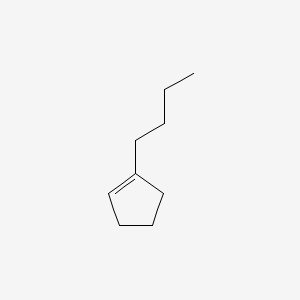

1-Butylcyclopentene

Description

Overview of Cycloalkene Structural Motifs in Organic Synthesis

Cycloalkene structural motifs are integral to the field of organic synthesis. Rings like cyclopentene (B43876) and cyclohexane (B81311) are prevalent in numerous natural products, including terpenes and steroids, which have diverse biological functions. fiveable.me For instance, cyclopropane (B1198618) and cyclobutane (B1203170) rings are found in many biologically active molecules, such as beta-lactam antibiotics and pyrethroid insecticides. fiveable.me The inherent ring strain and specific geometry of smaller cycloalkenes, such as cyclobutene (B1205218) and cyclopentene, can be strategically exploited to drive chemical transformations. These motifs serve as versatile precursors for constructing other organic structures, including different cycloalkane derivatives and heterocyclic compounds. researchgate.net Their utility is further demonstrated by their use as monomers in the production of polymer chains. wikipedia.org

Importance of Specific Alkene Substituent Patterns in Chemical Reactivity

The substitution pattern on an alkene's double bond profoundly influences its stability and reactivity. Alkene stability generally increases with the number of alkyl groups attached to the double-bond carbons, following the order: monosubstituted < disubstituted < trisubstituted < tetrasubstituted. masterorganicchemistry.com This increased stability is attributed to factors like hyperconjugation, where electron density from adjacent alkyl groups is donated into the pi-system of the double bond. youtube.com

This substitution pattern dictates the regioselectivity of addition reactions. In electrophilic additions to unsymmetrical alkenes, the reaction proceeds via the most stable carbocation intermediate, a principle encapsulated by Markovnikov's rule. msu.edu Therefore, a trisubstituted alkene like 1-butylcyclopentene, which has three alkyl groups directly attached to the double bond carbons, is more stable than a monosubstituted or disubstituted analogue. curlyarrows.com The arrangement of these substituents also introduces steric factors that can influence the accessibility of the double bond to incoming reagents, affecting reaction rates and stereochemical outcomes. youtube.com

Contextualization of this compound within Advanced Organic Chemistry Research

This compound (C9H16) serves as a representative model of a trisubstituted cycloalkene in advanced organic chemistry research. nih.govnist.gov While not as extensively studied as simpler cycloalkenes, its structure is ideal for investigating the reactivity of endocyclic double bonds with a specific substitution pattern. Research involving such compounds often focuses on stereoselective reactions, where the existing alkyl groups (the butyl group and the internal ring carbons) direct the approach of reagents to one face of the molecule. It is a useful substrate for exploring new synthetic methodologies, such as novel catalytic hydrogenation techniques, electrophilic addition mechanisms, and metathesis reactions. The presence of the butyl group provides a non-polar aliphatic chain, making it relevant in studies related to fuel properties and as a component in complex hydrocarbon mixtures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C9H16 | |

| Molecular Weight | 124.22 | g/mol |

| IUPAC Name | This compound | |

| CAS Number | 2423-01-0 | |

| Normal Boiling Point (Tboil) | 417.3 - 418.15 | K |

| Enthalpy of Vaporization (ΔvapH°) | 37.15 | kJ/mol |

| Ionization Energy (IE) | 8.45 ± 0.01 | eV |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.287 |

Data sourced from Cheméo and the National Institute of Standards and Technology (NIST) WebBook. nist.govchemeo.com

Research Trajectories and Current Challenges in Cycloalkene Synthesis and Functionalization

The synthesis and functionalization of cycloalkenes are areas of active research, driven by the need for more efficient and selective chemical transformations.

Synthesis: Classic methods for synthesizing cycloalkenes include intramolecular Wittig reactions and the dehydration of cyclic alcohols. masterorganicchemistry.com More advanced strategies focus on catalytic processes. The intramolecular McMurry reaction, which involves the reductive coupling of two carbonyl groups using low-valent titanium, is a powerful method for creating cycloalkenes, including those in medium and large ring systems. organicreactions.orgjove.comwikipedia.org Ring-closing metathesis (RCM) has also emerged as a highly versatile tool for forming cyclic olefins with excellent functional group tolerance. wikipedia.org

Functionalization: A primary challenge in modern organic chemistry is the selective functionalization of C-H bonds. acs.org For cycloalkenes, this involves developing catalysts that can precisely target a specific C-H bond in the molecule while leaving others intact, which is difficult due to the similar reactivity of many C-H bonds. nih.gov Current research focuses on transition-metal-catalyzed reactions that can achieve high regioselectivity and stereoselectivity. nih.gov Another significant challenge is the development of atom-economic reactions, such as alkane dehydrogenation, to convert cycloalkanes directly into cycloalkenes under mild conditions, avoiding the high temperatures and low selectivity of traditional heterogeneous methods. nih.gov

Table 2: Selected Synthetic Routes to Substituted Cycloalkenes

| Reaction Name | Precursors | Key Reagents | Description |

|---|---|---|---|

| Grignard Reaction & Dehydration | Ketone (e.g., Cyclopentanone), Alkyl Halide | Magnesium (Mg), Acid (e.g., H3O+) | A Grignard reagent is formed from an alkyl halide and attacks the ketone. The resulting alcohol is then dehydrated to form the alkene. youtube.comorganic-chemistry.org |

| Wittig Reaction | Ketone or Aldehyde, Alkyl Halide | Triphenylphosphine (PPh3), Strong Base (e.g., n-BuLi) | An alkyl halide is converted to a phosphonium (B103445) ylide (Wittig reagent), which then reacts with a carbonyl compound to form an alkene. wikipedia.orglibretexts.org |

| McMurry Reaction | Dicarbonyl compound (for intramolecular) | Low-valent Titanium (e.g., from TiCl3/LiAlH4 or TiCl4/Zn) | Two carbonyl groups are reductively coupled to form a C=C double bond, particularly useful for synthesizing strained or large rings. wikipedia.orgslideshare.net |

Structure

3D Structure

Properties

IUPAC Name |

1-butylcyclopentene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIRRFYTMFZXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178923 | |

| Record name | Cyclopentene, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2423-01-0 | |

| Record name | Cyclopentene, 1-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Butylcyclopentene and Its Derivatives

Directed Olefination and Alkylation Protocols for Selective Double Bond Formation

Palladium-Catalyzed C-H Functionalization for Cycloalkene Scaffolds

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto carbo- and heterocyclic scaffolds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization of starting materials, thereby streamlining synthetic routes.

In the context of cycloalkene synthesis, palladium catalysis can be employed to construct cyclopentane-fused benzocyclobutenes. These reactions can proceed through a tandem-directed carbopalladation followed by an intramolecular C-H activation of an alkylpalladium intermediate nih.gov. The strategic application of palladium-catalyzed cascade cyclizations, involving both C-C and C-X bond formation, has also proven effective in the rapid assembly of complex polycyclic scaffolds rsc.org.

Furthermore, the divergent cycloisomerization of 1,6-enynes, controlled by the choice of functional groups and a palladium(0) catalyst, can lead to the selective synthesis of either pyrrole or cyclopentene (B43876) derivatives rsc.org. This method highlights the versatility of palladium catalysis in directing reaction pathways towards desired cyclic products. While direct C-H butylation of a pre-formed cyclopentene ring to yield 1-butylcyclopentene is a challenging transformation, the functionalization of related cyclopentene scaffolds using these palladium-catalyzed methods provides a viable pathway to access a diverse range of derivatives.

A notable example of palladium-catalyzed C-H activation involves the synthesis of furan and cyclopropane (B1198618) derivatives from cyclic 1,3-diketones and various alkenes. This protocol demonstrates excellent selectivity and functional group tolerance, proceeding through a C-H activation/alkene insertion/annulation cascade rsc.org. Such strategies could be adapted for the synthesis of functionalized cyclopentene precursors.

| Catalyst System | Substrate | Product | Key Features |

| Pd(OAc)₂ / Ligand | γ-(N-Boc-amino)alkenes and Aryl Bromides | Pyrrolidines | Carbamate-directed carbopalladation followed by C-H activation. nih.gov |

| Pd(0) / Glucose | 1,6-enynes | Cyclopentenes or Pyrroles | Functional group-controlled divergent cycloisomerization. rsc.org |

| Palladium Catalyst | Cyclic 1,3-diketones and Alkenes | Furan and Cyclopropane derivatives | C-H activation/alkene insertion/annulation cascade with high selectivity. rsc.org |

Stereoselective and Regioselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective and regioselective synthesis of this compound enantiomers and diastereomers is of paramount importance.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product. This strategy has been successfully applied to the synthesis of chiral cyclopentenones, which are valuable precursors for this compound derivatives acs.orgacs.org.

For instance, D-glucose-derived chiral auxiliaries have been used in an enantioselective variant of the synthesis of cross-conjugated cyclopentenones nih.govresearchgate.net. By modifying the reaction conditions, it is possible to prepare both enantiomeric series of the products. Another approach involves the use of chiral oxazolidinones, famously known as Evans auxiliaries, which have been instrumental in a wide array of asymmetric transformations, including those leading to the stereoselective construction of natural products containing cyclopentane rings researchgate.net. The use of (R)-phenylglycinol as a chiral auxiliary in a Strecker reaction has also been reported for the synthesis of chiral bicyclo[1.1.1]pentane analogues, a strategy that could be adapted for cyclopentene systems nih.gov.

| Chiral Auxiliary | Reaction Type | Product |

| D-glucose derivatives | Cyclopentannelation | Cross-conjugated cyclopentenones nih.govresearchgate.net |

| Oxazolidinones (Evans auxiliaries) | Various asymmetric transformations | Stereodefined cyclopentane-containing molecules researchgate.net |

| (R)-phenylglycinol | Strecker reaction | Chiral amino acid analogues nih.gov |

Enantioselective catalysis offers a more efficient and atom-economical approach to chiral molecules compared to the use of stoichiometric chiral auxiliaries. In recent years, several catalytic methods for the enantioselective formation of substituted cyclopentenes have been developed.

Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the desymmetrization of 1,3-diketones, leading to the formation of highly enantioenriched α,α-disubstituted cyclopentenes nih.govnih.gov. This process involves a catalytic intramolecular aldol reaction followed by the formation and decarboxylation of a β-lactone intermediate. The chirality of the NHC catalyst directs the enantioselectivity of the initial aldol reaction, thereby establishing the stereochemistry of the final cyclopentene product.

Another powerful strategy involves the use of chiral phosphepine catalysts in the [4+1] annulation of allenoates and α-substituted nitriles to generate functionalized cyclopentenes with excellent enantioselectivities thieme-connect.com. This reaction proceeds by the transformation of the allenoate into a 1,4-biselectrophile by the chiral phosphine catalyst. Furthermore, palladium-catalyzed enantioselective formal [3+2] cycloadditions between vinyl cyclopropanes and prochiral Michael acceptors provide access to highly functionalized chiral cyclopentanes with multiple stereocenters nih.gov.

| Catalyst Type | Reaction | Substrates | Product |

| Chiral N-Heterocyclic Carbene | Desymmetrization of 1,3-diketones | 1,3-diketones | α,α-disubstituted cyclopentenes nih.govnih.gov |

| Chiral Phosphepine | [4+1] Annulation | Allenoates and α-substituted nitriles | Functionalized cyclopentenes thieme-connect.com |

| Chiral Palladium Complex | Formal [3+2] Cycloaddition | Vinyl cyclopropanes and Michael acceptors | Substituted cyclopentanes nih.gov |

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer wikipedia.org. Kinetic resolution can be a powerful tool for accessing enantiopure cyclopentene derivatives.

Enzymatic kinetic resolution, often employing lipases, is a well-established method due to the high enantioselectivity of enzymes acs.orgyoutube.com. For instance, the enzymatic kinetic resolution of racemic 4-hydroxycyclopentenone derivatives via esterification has been studied, although achieving a high enantiomeric ratio can be challenging and dependent on various factors acs.org. Lipase-catalyzed kinetic resolution of functionalized 4-hydroxy-cyclopentenones has been successfully used to synthesize key intermediates for natural products researchgate.net.

In addition to enzymatic methods, metal-catalyzed kinetic resolutions have also been developed. For example, a rhodium-BINAP catalyst has been used for the kinetic resolution of a racemic 4-hydroxy-cyclopentenone through a 1,3-hydrogen migration acs.org. Dynamic kinetic resolution (DKR) is an even more powerful technique where the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product nih.gov. N-heterocyclic carbene-catalyzed DKR has been employed in the enantioselective synthesis of planar-chiral cyclophanes, demonstrating the potential of this strategy for complex molecular architectures nih.gov.

| Resolution Method | Catalyst/Reagent | Substrate | Outcome |

| Enzymatic Kinetic Resolution | Lipase | Racemic 4-hydroxycyclopentenone | Enantioenriched alcohol and ester acs.orgresearchgate.net |

| Metal-Catalyzed Kinetic Resolution | Rhodium-BINAP | Racemic 4-hydroxy-cyclopentenone | Enantioenriched cyclopentenone acs.org |

| Dynamic Kinetic Resolution | N-Heterocyclic Carbene | Racemic planar-chiral substrates | Single enantiomer of the product nih.gov |

Multicomponent Reactions and Cascade Processes Leading to Functionalized Cyclopentenes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, and cascade reactions, which involve a series of intramolecular transformations, offer highly efficient and convergent pathways to complex molecules.

A novel and efficient synthesis of diversely functionalized cyclopentene derivatives has been developed through the multicomponent reactions of 1,2-allenic ketones with 4-chloroacetoacetate and malononitrile/cyanoacetate under mild, metal-free conditions rsc.orgnih.govrsc.org. The mechanism involves a cascade process that includes a nucleophilic substitution, a Michael addition, and an intramolecular aldol-type reaction. This approach allows for the rapid construction of a variety of substituted cyclopentenes from readily available starting materials.

Cascade reactions can also be initiated by other means. For example, cascade aza-Michael addition-cyclization reactions are employed in the synthesis of N-substituted pyrrolidone rings frontiersin.org. While not directly forming a cyclopentene ring, the principles of cascade cyclizations are broadly applicable. Palladium-catalyzed cascade reactions have been utilized for the synthesis of benzooxepane-fused cyclobutene (B1205218) derivatives from haloarenes and diynylic ethers, showcasing the power of transition metal catalysis in initiating complex reaction sequences rsc.org. The development of similar cascade processes starting from appropriately functionalized precursors could provide a direct and efficient route to this compound and its derivatives.

| Reaction Type | Starting Materials | Key Steps | Product |

| Multicomponent Reaction | 1,2-Allenic ketones, 4-chloroacetoacetate, malononitrile/cyanoacetate | Nucleophilic substitution, Michael addition, intramolecular aldol reaction | Functionalized cyclopentenes rsc.orgnih.govrsc.org |

| Cascade Reaction | Haloarenes, diynylic ethers | Sonogashira coupling, propargyl-allenyl isomerization, [2+2] cycloaddition | Benzooxepane-fused cyclobutenes rsc.org |

Mechanistic Investigations of 1 Butylcyclopentene Reactivity and Transformations

Electrophilic Addition Reactions to the Cyclopentene (B43876) Double Bond

The electron-rich π-bond of 1-butylcyclopentene readily interacts with electrophilic species, initiating addition reactions. These reactions typically proceed through a stepwise mechanism involving carbocation intermediates.

Electrophilic addition to alkenes, including this compound, begins with the attack of the π-electrons of the double bond on an electrophile (E⁺) chemistrysteps.comlibretexts.orgfiveable.melasalle.educhemistrystudent.comacs.orgrutgers.edu. This initial step breaks the π-bond and forms a new σ-bond between one of the carbon atoms of the original double bond and the electrophile. The other carbon atom of the double bond, now deficient in electrons, becomes a carbocation (carbenium ion) intermediate chemistrysteps.comlibretexts.orgfiveable.mechemistrystudent.com. This carbocation is typically sp² hybridized, with the positive charge residing in an unhybridized p orbital libretexts.org.

For this compound, the addition of a protic acid like HBr would involve the proton (H⁺) acting as the electrophile. The proton would add to one of the carbons of the double bond, forming a carbocation on the adjacent carbon. This carbocation intermediate is then attacked by the nucleophile (e.g., Br⁻) to yield the final alkyl halide product chemistrysteps.comlibretexts.orgrutgers.edu. The stability of the carbocation intermediate is a critical factor in determining the reaction's regioselectivity fiveable.merutgers.educhemguide.co.uksavemyexams.comlibretexts.org.

Regioselectivity: In the addition of unsymmetrical reagents (e.g., HX) to unsymmetrical alkenes like this compound, regioselectivity dictates the preferred site of addition for each component of the reagent. Markovnikov's rule generally predicts that the hydrogen atom (or the more electropositive part of the electrophile) will add to the carbon atom of the double bond that bears more hydrogen atoms, thereby forming the more stable carbocation intermediate chemistrysteps.comlibretexts.orgrutgers.educhemguide.co.uksavemyexams.comlibretexts.orgmasterorganicchemistry.com. For this compound, the addition of HBr would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond, leading to a more stable secondary carbocation on the other carbon, which is then attacked by bromide chemistrysteps.comlibretexts.orgrutgers.edu.

Stereoselectivity: The stereochemical outcome of electrophilic additions is often dictated by the nature of the intermediate. For reactions involving halogens (e.g., Br₂ addition), a cyclic bromonium ion intermediate is formed pearson.comlibretexts.orglibretexts.orglibretexts.org. The nucleophile (e.g., Br⁻ or water) then attacks this intermediate from the backside, leading to anti-addition, where the two added groups are on opposite faces of the original double bond plane pearson.comlibretexts.orglibretexts.orglibretexts.orglumenlearning.com. This anti-addition is particularly evident in cyclic systems like cyclopentene derivatives, resulting in trans-substituted products pearson.comlibretexts.orglumenlearning.com. If the carbocation intermediate is planar and not bridged, attack can occur from either face, leading to a mixture of stereoisomers or racemic products if chiral centers are formed fiveable.melasalle.edulibretexts.org.

Catalysts can significantly influence both the rate and the selectivity of electrophilic addition reactions. Acid catalysts, for instance, are crucial for the hydration of alkenes, facilitating the initial protonation step chemistrysteps.comlibretexts.orglibretexts.orgcrunchchemistry.co.uk. The choice of catalyst can also be employed to steer regioselectivity, as seen in reactions that deviate from Markovnikov's rule, often mediated by radical initiators or specific catalytic systems chemistrysteps.comrutgers.edu. Furthermore, chiral catalysts can be designed to induce enantioselectivity in these additions, leading to the preferential formation of one enantiomer over the other fiveable.meacs.org.

Olefin Metathesis Reactions Involving this compound

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds wikipedia.orglibretexts.orgchemistrytalk.orglibretexts.orgnobelprize.org. For this compound, this can manifest as ring-opening metathesis polymerization (ROMP) if it acts as a monomer, or as cross-metathesis with other olefins.

The generally accepted mechanism for olefin metathesis, proposed by Chauvin and further developed by Grubbs and Schrock, involves a metal-alkylidene catalyst wikipedia.orglibretexts.orgchemistrytalk.orglibretexts.orgnobelprize.orgillinois.eduyoutube.com. The catalytic cycle typically begins with a [2+2] cycloaddition between the alkene substrate and the metal-alkylidene catalyst, forming a metallacyclobutane intermediate wikipedia.orglibretexts.orgillinois.eduyoutube.comlibretexts.orgwikipedia.org. This intermediate then undergoes a cycloreversion, breaking and reforming double bonds, to yield a new metal-alkylidene species and a new olefin product wikipedia.orglibretexts.orgillinois.eduyoutube.comlibretexts.org.

ROMP: In ROMP, strained cyclic olefins serve as monomers libretexts.orgwikipedia.orgcatalysis.blognumberanalytics.comilpi.com20.210.105rsc.org. The inherent ring strain in these monomers provides a thermodynamic driving force for the polymerization, facilitating the ring-opening process libretexts.orgwikipedia.orgrsc.org. For this compound, if it were sufficiently strained or if the reaction conditions favored ring-opening, it could undergo ROMP. The mechanism involves the catalyst initiating the process by forming a metallacyclobutane with the cyclic monomer, followed by ring opening and propagation, where the growing polymer chain's metal-alkylidene end reacts with subsequent monomer units libretexts.orgwikipedia.orgwikipedia.orgcatalysis.blognumberanalytics.comilpi.com.

Cross-Metathesis (CM): Cross-metathesis involves the reaction between two different olefin substrates wikipedia.orglibretexts.orgillinois.eduyoutube.comlibretexts.orgmasterorganicchemistry.com. The mechanism is analogous to ROMP, proceeding via metallacyclobutane intermediates, but it results in the exchange of alkylidene groups between the two reacting olefins wikipedia.orglibretexts.orgillinois.eduyoutube.comlibretexts.orgmasterorganicchemistry.com. This reaction is driven by the formation of more stable products or the removal of volatile byproducts like ethene wikipedia.orgchemistrytalk.orgillinois.eduorganic-chemistry.org. The selectivity in cross-metathesis can be influenced by the electronic and steric properties of the reacting olefins, with terminal olefins often reacting preferentially wikipedia.orgillinois.edumasterorganicchemistry.comorganic-chemistry.org.

The development of well-defined organometallic catalysts has revolutionized olefin metathesis wikipedia.orgnobelprize.org20.210.105organic-chemistry.orgwikipedia.org. The most prominent catalysts are the Grubbs (ruthenium-based) and Schrock (molybdenum- and tungsten-based) catalysts wikipedia.orglibretexts.orglibretexts.org20.210.105organic-chemistry.orgwikipedia.org.

Grubbs Catalysts: These ruthenium carbene complexes are known for their high activity, functional group tolerance, and relative air and moisture stability, making them versatile for a wide range of applications, including ROMP and CM wikipedia.orglibretexts.org20.210.105organic-chemistry.orgwikipedia.org. Different generations of Grubbs catalysts have been developed, with later generations exhibiting enhanced activity and faster initiation rates, crucial for living polymerization 20.210.105wikipedia.orgnih.gov. For example, the second-generation Grubbs catalysts, featuring N-heterocyclic carbene (NHC) ligands, show improved performance over their phosphine-based predecessors nobelprize.orgwikipedia.org.

Schrock Catalysts: These molybdenum and tungsten complexes are often more active than Grubbs catalysts, particularly for sterically demanding substrates, but they are generally more sensitive to air and moisture wikipedia.org20.210.105organic-chemistry.org.

The choice of catalyst and its ligands plays a critical role in controlling the rate, selectivity, and livingness of the polymerization in ROMP 20.210.105wikipedia.orgnih.govnih.gov. For instance, catalyst design can influence the formation of specific polymer architectures and the control over molecular weight and polydispersity 20.210.105nih.govnih.gov.

Representative Catalytic Performance in Olefin Metathesis

| Catalyst Type | Metal | Key Ligands | Typical Applications | Functional Group Tolerance | Activity/Initiation Rate | Notes |

| Schrock Catalysts | Mo, W | Alkoxide, Imido ligands | ROMP, CM, RCM | Moderate to Low | High | Sensitive to air and moisture; often more active for sterically demanding substrates. |

| Grubbs (1st Gen) | Ru | Phosphine ligands | ROMP, CM, RCM | Good | Moderate | Air and moisture tolerant; a foundational catalyst. |

| Grubbs (2nd Gen) | Ru | N-heterocyclic carbene (NHC), Phosphine ligands | ROMP, CM, RCM | Very Good | High | Enhanced activity and stability compared to 1st gen; widely used. |

| Grubbs (3rd Gen) | Ru | NHC ligands (e.g., Hoveyda-Grubbs) | Living ROMP, ROMP, CM, RCM | Excellent | Very High | Fast initiation, suitable for living polymerization, precise control over molecular weight and polydispersity. |

Representative Electrophilic Addition Selectivity (General Cyclopentene Example)

| Reaction Type | Reagent | Conditions | Major Product Type (Regioselectivity) | Stereochemistry | Intermediate Type |

| Hydrohalogenation (e.g. HBr) | HBr | Standard conditions | Markovnikov addition | Often mixed | Carbocation |

| Halogenation (e.g. Br₂) | Br₂ | In inert solvent (e.g., CCl₄) | N/A (symmetrical addition) | Anti-addition | Bromonium ion |

| Halogenation (e.g. Br₂) | Br₂/H₂O | In aqueous solution | N/A (symmetrical addition) | Anti-addition | Bromonium ion + H₂O |

Note: For this compound, the butyl group's electronic and steric effects might subtly influence regioselectivity and reaction rates compared to unsubstituted cyclopentene. Specific experimental data for this compound would be required for precise quantitative predictions.

Compound List:

this compound

Cyclopentene

Norbornene

Cyclooctene

Cyclopropene

Ethene

Ethylene

Propene

But-2-ene

But-1-ene

2-Methylbut-2-ene

1,7-Octadiene

Polyacetylene

Polynorbornene

Polycyclooctene

Polycyclopentadiene

Polystyrene

Polybutadiene

Polymers (general)

Alkanes

Alkenes

Alkyl halides

Alcohols

Ethers

Aldehydes

Ketones

Carbenes

Carbocations

Carbenium ions

Halogens (Cl₂, Br₂)

Hydrogen halides (HCl, HBr, HI)

Water (H₂O)

Steam

Phosphoric acid

Sulfuric acid

Ruthenium catalysts

Molybdenum catalysts

Tungsten catalysts

Grubbs catalysts

Schrock catalysts

Hoveyda-Grubbs catalysts

Metal alkylidene complexes

Metallacyclobutane

Bromonium ion

Alkoxy radicals

Bromine radicals

Alkene monomers

Cyclic monomers

Cyclic olefins

Stilbene-based macrocycle

Fischer-carbenes

Tertiary amines

Photosensitizers

Stereochemical Control in Metathesis Transformations

Olefin metathesis is a powerful catalytic process for forming carbon-carbon double bonds, widely employed in the synthesis of complex molecules. In the context of cyclic olefins, metathesis reactions, such as ring-closing metathesis (RCM) or cross-metathesis (CM), can lead to products with controlled stereochemistry. For substituted cycloalkenes like this compound, the stereochemical outcome is often dictated by the catalyst employed and the reaction mechanism. Ruthenium-based catalysts, particularly those featuring dithiolate ligands, have demonstrated significant stereoretentive capabilities, meaning they can preserve the initial olefin geometry (Z or E) during the transformation beilstein-journals.orgcore.ac.uk. This stereoretention is often attributed to specific mechanistic pathways, such as a "side-bound" mechanism, where steric interactions within a ruthenacyclobutane intermediate influence the geometry of the newly formed double bond core.ac.uk. While specific metathesis data for this compound is not extensively documented, the principles of stereochemical control observed in other substituted cyclic alkenes suggest that judicious catalyst selection would be paramount for achieving desired stereoisomers beilstein-journals.orgharvard.edunobelprize.org.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are fundamental transformations in organic synthesis, enabling the formation of cyclic structures through the concerted or stepwise combination of unsaturated molecules. This compound, possessing a double bond within a five-membered ring, can participate in various cycloaddition pathways.

Electrocyclization Reactions for Cyclopentene Ring Systems

Electrocyclization reactions are pericyclic processes that involve the formation or breaking of a sigma bond within a conjugated π-electron system, resulting in a cyclic product stereoelectronics.orgfiveable.memasterorganicchemistry.comwikipedia.org. These reactions can be thermally or photochemically induced and follow specific stereochemical rules (conrotatory or disrotatory motion) determined by the number of π electrons and the reaction conditions stereoelectronics.orgmasterorganicchemistry.comwikipedia.org. For instance, the Nazarov cyclization is a well-known electrocyclization that converts divinyl ketones into cyclopentenones wikipedia.org. While this compound does not inherently possess the conjugated system required for typical electrocyclizations, related cyclopentene ring systems can undergo such transformations, leading to structural rearrangements or the formation of new cyclic architectures.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of organic reactions, including cycloadditions and electrocyclizations. Techniques such as Density Functional Theory (DFT) are employed to calculate reaction energetics, identify transition states, and map reaction pathways smu.edunih.govmdpi.com. By analyzing potential energy surfaces and intrinsic reaction coordinates (IRC), researchers can gain insights into the activation energies, intermediate structures, and the sequence of bond-breaking and bond-forming events smu.edunih.gov. Computational studies help to understand factors governing selectivity, such as the influence of substituents on transition state energies and the relative stability of competing pathways nih.govmdpi.com. These theoretical investigations are instrumental in rationalizing experimental observations and predicting the reactivity of molecules like this compound in complex transformations.

Isomerization and Rearrangement Mechanisms

Isomerization reactions involve the transformation of a molecule into a different structural isomer, either by rearranging the connectivity of atoms (skeletal isomerization) or by changing the position of a functional group or double bond (positional isomerization) wikipedia.org.

Positional and Skeletal Isomerization of Cycloalkenes

Cycloalkenes, including substituted cyclopentenes, can undergo various isomerization processes. Positional isomerization typically involves the migration of the double bond within the ring or along an attached alkyl chain. Skeletal isomerization leads to changes in the carbon framework of the molecule. Photochemical isomerization, particularly the geometrical isomerization of double bonds (e.g., from E to Z or vice versa), is a well-documented phenomenon in cyclic alkenes, often driven by light absorption and proceeding through excited states or radical intermediates researchgate.netacs.org. For example, photoisomerization can lead to thermodynamically less stable isomers by shifting the equilibrium under irradiation researchgate.net. Base-catalyzed rearrangements, such as the isomerization of epoxides to allylic alcohols, can also occur, with the mechanism and selectivity influenced by solvent effects and the specific structure of the substrate, including ring size acs.org. While specific isomerization pathways for this compound are not detailed in the provided literature, these general principles of alkene isomerization are applicable.

Data Tables

The following table summarizes observed stereoselectivities in various cycloaddition and addition reactions involving substituted cyclopentenes and related cyclic alkenes, illustrating general trends relevant to the reactivity of this compound.

| Reaction Type / Substrate Class | Observed Stereoselectivity / Outcome | Key Factors Influencing Selectivity | Cited Source(s) |

| Electrophilic Addition to Substituted Cyclopentenes | Diastereoselective (e.g., syn/anti addition ratios like 3:1 to 7:1 for bromohydrins) | Nature of electrophile, nucleophile, and intermediate (e.g., chloronium ion, thiiranium ion) | acs.org |

| Heck-Matsuda Reaction of Substituted Cyclopentenes | High diastereoselectivity (>85:15) | Substrate-directable, presence of directing groups | acs.org |

| [2+2] Photocycloaddition of Alkenes | Variable, often dependent on substrate and conditions | Photochemical activation, electronic properties of alkenes, catalyst | nih.gov, nsf.gov, researchgate.net |

| Olefin Metathesis (Stereoretentive) | High stereochemical purity (e.g., >95:5 for Z or E isomers) | Catalyst design (e.g., Ru-dithiolate), mechanistic pathway (e.g., side-bound) | beilstein-journals.org, core.ac.uk |

| [3+2] Cycloaddition (Photocatalyzed) | High diastereoselectivity | Photoredox catalysis, overcoming polarity mismatch | nih.gov |

Compound List

this compound

3-Methylcyclopentene

2-Cyclopentenol

Cyclopentene

Cyclopentenone

Cyclopentane

Cyclobutene

1,3-Butadiene

Ethylene

Propylene oxide

Carbon Dioxide (CO₂)

Photoinduced Carboborative Ring Contraction Mechanisms

The photoinduced carboborative ring contraction is a sophisticated photochemical transformation that facilitates the regioselective and stereoselective synthesis of multiply substituted five-membered carbocycles and heterocycles. This reaction mechanism is particularly noteworthy for its mild reaction conditions, often proceeding without the need for additional additives or catalysts nih.govresearchgate.net. A key characteristic of this process, distinguishing it from many other ring contraction methodologies, is the concurrent addition of a new side chain, which introduces an additional stereocenter into the product molecule nih.gov.

Research has demonstrated that the C–B bond in the resulting organoborane products can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of this reaction nih.gov. For instance, subsequent oxidation steps can convert the boryl group into hydroxyl groups, leading to alcohols, or into other functionalities such as amines or alkenes nih.govresearchgate.net.

Detailed Research Findings and Mechanistic Insights:

Studies investigating the photoinduced carboborative ring contraction have provided significant insights into its mechanistic intricacies and scope. For example, the reaction of 1-methylcyclohexene with trialkylboranes under UV irradiation, followed by oxidative work-up, has been shown to yield functionalized cyclopentanes nih.gov. The reaction rate has been observed to be influenced by solvent polarity, with more polar solvents, such as alcohols, generally leading to faster reactions and higher yields. Ethanol has been identified as an optimal solvent in some cases nih.gov. The photochemical quantum yield for the formation of a specific alcohol product (product 4) was reported to be 0.26, indicating the efficiency of the light-driven process nih.gov.

The mechanistic pathway is believed to involve polar intermediates. The observation that 1-methylcyclohexene reacts faster than cyclohexene, coupled with the solvent effects, suggests that polar intermediates are involved in the photoinduced carboborative ring contraction process nih.gov. A proposed mechanism involves the stereoselective addition of the trialkylborane from the outside face of the cyclic alkene, leading to a dipolar intermediate nih.gov.

The versatility of the photoinduced carboborative ring contraction has been showcased in the total synthesis of natural products, such as artalbic acid nih.govresearchgate.net. In the synthesis of artalbic acid, the photoinduced carboborative ring contraction of a carveol (B46549) derivative with triethylborane (B153662) was a key step, followed by a series of oxidations and other transformations to construct the complex molecular architecture nih.govresearchgate.net.

Data Table: Scope of Photoinduced Carboborative Ring Contraction

The following table summarizes some of the findings regarding the scope of the photoinduced carboborative ring contraction reaction with various substrates and organoboranes.

| Substrate/Organoborane | Reaction Conditions (Typical) | Product Type | Yield Range (Approx.) | Notes |

| 1-Methylcyclohexene + Trialkylboranes | UV (254 nm), EtOH, p-xylene | Functionalized Cyclopentanes | Good to Excellent | Polar intermediates involved; solvent dependent. |

| Cyclohexene + Trialkylboranes | UV (254 nm), EtOH, p-xylene | Functionalized Cyclopentanes | Good to Excellent | Slower than 1-methylcyclohexene. |

| Terpinolene + Trialkylboranes | UV (254 nm), EtOH, p-xylene | Five-membered ring product | High stereoselectivity (>20:1) | Demonstrates utility with terpenoids. |

| (S,S)-Carveol derivative + Triethylborane | UV (254 nm), EtOH, p-xylene | Functionalized Cyclopentane | Good | Key step in artalbic acid synthesis. |

| Tricyclopentylborane + 1-Methylcyclohexene | UV (254 nm), EtOH, p-xylene | Functionalized Cyclopentane | Good | Example of a bulky organoborane. |

| 9-BBN-OMe + Cyclohexene | UV (254 nm), EtOH, p-xylene | Diol (after oxidation) | 63% | Use of a cyclic borane (B79455) reagent. |

Note: Specific yields and stereoselectivities can vary based on precise reaction conditions and substrate structure.

The reaction's ability to introduce new stereocenters and the subsequent functional group interconversions highlight its significance in constructing complex carbocyclic frameworks. Further exploration of this mechanism continues to reveal its potential in diverse synthetic applications.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Butylcyclopentene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For 1-butylcyclopentene, NMR techniques are crucial for confirming the position of the double bond and the butyl substituent on the cyclopentene (B43876) ring, as well as for understanding its conformational preferences.

Application of 1D (1H, 13C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides the fundamental spectral fingerprints. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of signals reveal the types of protons and their neighboring environments. The ¹³C NMR spectrum offers information about the carbon skeleton, with distinct chemical shifts for sp², sp³, and quaternary carbons.

Two-dimensional (2D) NMR experiments are essential for establishing connectivity and stereochemical relationships.

COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling through bonds, typically over two or three bonds (³JHH). It helps to trace out spin systems within the molecule, confirming which protons are adjacent to each other. For this compound, COSY would map the connectivity within the cyclopentene ring and along the butyl chain, and also between the ring and the chain nih.govyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹JCH). This is invaluable for assigning specific proton signals to their corresponding carbon signals, especially in complex spectra youtube.comlibretexts.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). This is critical for establishing long-range connectivity, particularly for confirming the position of the butyl group relative to the double bond in the cyclopentene ring, and for identifying quaternary carbons. For instance, HMBC would show correlations from protons adjacent to the butyl group to carbons within the cyclopentene ring, and vice-versa, definitively placing the substituent nih.govlibretexts.orgnumberanalytics.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons. While this compound itself does not possess fixed stereocenters in the typical sense that would require NOESY for absolute configuration, NOESY can reveal conformational preferences by showing which protons are close to each other in space. This can help in understanding the preferred orientation of the butyl chain relative to the ring or the relative orientation of protons on the ring youtube.com.

Expected Spectroscopic Data (Illustrative - based on general principles and available data for similar compounds):

| Technique | Nucleus | Expected Chemical Shift (ppm) | Typical Assignment/Information |

| ¹H NMR | Ring CH= | ~5.3-5.5 | Olefinic proton |

| Ring CH₂ | ~2.0-2.3 | Protons on carbons adjacent to the double bond and other ring CH₂ | |

| Butyl CH₂ (α) | ~2.0-2.2 | Protons on the carbon directly attached to the cyclopentene ring | |

| Butyl CH₂ (β) | ~1.2-1.4 | Mid-chain butyl protons | |

| Butyl CH₃ | ~0.8-0.9 | Terminal methyl group | |

| ¹³C NMR | C=C | ~135-138 (C-butyl) & ~125-128 (CH=) | Olefinic carbons |

| Ring CH₂ | ~20-30 | Saturated ring carbons | |

| Butyl CH₂ (α) | ~35-40 | Carbon attached to the ring | |

| Butyl CH₂ (β) | ~20-30 | Mid-chain butyl carbons | |

| Butyl CH₃ | ~10-15 | Terminal methyl carbon |

Note: Specific chemical shifts are highly dependent on the solvent and experimental conditions researchgate.netmdpi.comlibretexts.org.

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful tool for tracing the fate of specific atoms during chemical reactions or for elucidating reaction mechanisms. If this compound were involved in a reaction, such as hydrogenation, isomerization, or addition, selective deuterium labeling could provide critical mechanistic information. For example, if a deuterium atom were introduced at a specific position on the butyl chain or the cyclopentene ring, its location in the product(s) would directly indicate the pathway of bond formation or cleavage. In the context of studying the reactivity of the double bond, deuterium incorporation via hydrodeuteration or other deuterium-containing reagents could map the regioselectivity and stereoselectivity of additions across the C=C bond. Understanding the mechanism of its formation or transformation often relies on observing how isotopic labels are retained, lost, or rearranged researchgate.netresearchgate.netacs.orgthieme-connect.comrsc.org.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups and molecular structure.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The C=C stretching vibration is typically observed in the region of 1640-1670 cm⁻¹ libretexts.orgpressbooks.pubuomustansiriyah.edu.iq. The exact position can be influenced by ring strain and substitution. Strong C-H stretching vibrations for the sp² hybridized carbons of the double bond would appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹) vscht.cz. The sp³ hybridized C-H stretching vibrations of the cyclopentene ring and the butyl chain would be observed in the fingerprint region below 3000 cm⁻¹, typically around 2850-2970 cm⁻¹ uomustansiriyah.edu.iqvscht.cz. C-H bending vibrations, characteristic of methylene (B1212753) groups (CH₂) and methyl groups (CH₃) in the butyl chain and ring, would also be present in the fingerprint region (below 1500 cm⁻¹), with methylene scissoring often around 1465 cm⁻¹ and methyl bending around 1375 cm⁻¹ vscht.cz.

Raman Spectroscopy: Raman spectroscopy provides complementary information by detecting vibrations that cause a change in the molecule's polarizability. The C=C stretch in alkenes is often strongly Raman active, typically appearing in a similar region to IR (1630-1690 cm⁻¹) vscht.czlibretexts.org. The vibrational modes of the cyclopentene ring, including ring breathing and C-C stretching, would also be observable and can be strong libretexts.orgvscht.cz. Like IR, C-H stretching and bending modes would be present.

Expected Key Vibrational Frequencies (Illustrative):

| Technique | Vibration Type | Expected Frequency (cm⁻¹) |

| IR | C=C stretch | 1640-1670 |

| IR | sp² C-H stretch | 3030-3080 |

| IR | sp³ C-H stretch (CH₂, CH₃) | 2850-2970 |

| IR | CH₂ bend (scissoring) | ~1465 |

| IR | CH₃ bend (asymmetric) | ~1450 |

| IR | CH₃ bend (symmetric) | ~1375 |

| Raman | C=C stretch | 1640-1670 |

| Raman | Ring C-C stretches | Variable, often strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation pattern. For this compound (C₉H₁₆), the molecular weight is approximately 124.22 g/mol chemeo.com. Under electron ionization (EI) conditions, the molecular ion peak (M⁺) at m/z 124 would be expected savemyexams.commsu.educhemguide.co.uk. The fragmentation pattern provides clues about the structure. Common fragmentation pathways for alkyl-substituted cycloalkenes include:

Alpha-cleavage: Cleavage of a bond adjacent to the double bond or the ring.

Loss of alkyl chain: The butyl group can be lost as a butyl radical (C₄H₉•), resulting in a fragment ion at m/z 81 (corresponding to C₆H₉⁺, a cyclopentenyl cation). Alternatively, a propyl radical (C₃H₇•) could be lost, leaving a fragment at m/z 95 (C₇H₁₃⁺). The loss of the entire butyl chain (C₄H₉•) is often a significant fragmentation pathway for such compounds dgms.eudatapdf.com.

Ring fragmentation: The cyclopentene ring itself can undergo fragmentation, leading to smaller cyclic or acyclic ions.

Illustrative Fragmentation Pathways:

| Fragment Ion (m/z) | Neutral Loss | Description |

| 124 | - | Molecular ion (M⁺) |

| 95 | C₃H₇• | Loss of propyl radical from butyl chain |

| 81 | C₄H₉• | Loss of butyl radical from butyl chain |

| 67 | C₅H₁₁• | Loss of pentyl radical (less likely direct loss) |

| 55 | C₄H₉• + C=C | Fragment from ring cleavage |

Note: The relative abundance of these fragments depends on the stability of the resulting ions and the specific ionization method used msu.educhemguide.co.uk.

UV-Vis Spectroscopy for Electronic Structure and Conjugation Assessment

UV-Visible (UV-Vis) spectroscopy is primarily used to study compounds with conjugated π systems, which absorb light in the UV-Vis region (approximately 200-800 nm). For this compound, which contains a single isolated C=C double bond, significant absorption in the near-UV or visible region is not expected. The π → π* electronic transition of the isolated alkene is typically at very short wavelengths, often below 200 nm, in the far-UV region pressbooks.pubuobabylon.edu.iqcutm.ac.inpharmatutor.orgmasterorganicchemistry.com. Therefore, in standard UV-Vis spectroscopy (e.g., 200-800 nm), this compound is generally expected to be transparent or show very weak absorption. Its primary utility in UV-Vis would be as a reference blank or to confirm the absence of extended conjugation or chromophores.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination (where applicable for derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration if chiral centers are present cam.ac.ukmkuniversity.ac.in. For this compound itself, which is achiral and a liquid at room temperature ontosight.ai, obtaining suitable crystals for X-ray diffraction might be challenging unless it is derivatized or forms a co-crystal.

However, if this compound were part of a larger, chiral molecule or if it formed crystalline derivatives, X-ray crystallography would be invaluable. It could reveal:

Conformation: The precise conformation of the cyclopentene ring (e.g., envelope or half-chair) and the orientation of the butyl substituent in the solid state mdpi.com.

Packing: How molecules arrange themselves in the crystal lattice, which can influence physical properties.

Absolute Configuration: If a chiral center were present in a derivative, X-ray crystallography (often with anomalous dispersion) could determine the absolute configuration (R or S) at that center mdpi.com.

While not typically used for simple achiral alkenes like this compound for stereochemical assignment, it serves as a powerful tool for understanding the solid-state behavior and detailed molecular geometry of related compounds or derivatives mdpi.comresearchgate.net.

Integration of Multi-Spectroscopic Data for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For this compound (C₉H₁₆), the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the butyl chain and the cyclopentene ring. The terminal methyl group (CH₃) of the butyl chain typically appears as a triplet around 0.85-0.95 ppm, integrating for three protons. The methylene groups (CH₂) of the butyl chain will exhibit signals in the aliphatic region (approximately 1.25-2.20 ppm), with their exact chemical shifts and multiplicities (e.g., sextets, multiplets) depending on their proximity to the ring and the double bond. The protons attached to the double bond within the cyclopentene ring (vinylic protons) are expected to resonate further downfield, typically between 5.80-6.00 ppm, appearing as a multiplet due to coupling with adjacent ring protons. The allylic methylene protons (adjacent to the double bond) would also show characteristic signals, likely in the 2.00-2.30 ppm range. Integration of these signals is crucial, as it confirms the relative number of protons in each distinct chemical environment, thereby supporting the proposed butylcyclopentene structure.

¹³C NMR Spectroscopy : ¹³C NMR provides information on the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound is expected to give rise to a single signal. The chemical shifts are highly indicative of the carbon's electronic environment. Key signals would include:

The quaternary vinylic carbon (C1), directly bonded to the butyl group and involved in the double bond, is anticipated to appear in the downfield region, typically between 135-145 ppm.

The vinylic methine carbon (C2), bearing a proton and involved in the double bond, is expected to resonate in the range of 125-135 ppm.

The aliphatic methylene carbons of the cyclopentene ring (C3, C4, C5) would typically appear in the 20-35 ppm range, with potential subtle differences due to their positions relative to the double bond and the butyl substituent.

The carbons of the butyl chain (C1' to C4') would also resonate in the aliphatic region, with the carbon alpha to the ring (C1') generally appearing further downfield (30-45 ppm) compared to the terminal methyl carbon (C4', 10-15 ppm).

2D NMR Techniques : Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) can further confirm connectivity by showing correlations between coupled protons (COSY) or between protons and the carbons they are directly attached to (HSQC). HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between carbons and protons separated by two or three bonds, which is invaluable for confirming the attachment point of the butyl group to the cyclopentene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:

C=C Stretch : A characteristic absorption band for the carbon-carbon double bond in the alkene moiety, typically observed in the region of 1640-1670 cm⁻¹. For trisubstituted alkenes like this compound, this band can sometimes be weak.

C-H Stretches : Absorption bands corresponding to C-H stretching vibrations. The vinylic C-H bond (sp² hybridized) is expected to show stretching frequencies slightly above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The aliphatic C-H bonds (sp³ hybridized) from both the butyl chain and the cyclopentene ring will exhibit stretching frequencies below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

C-H Bends : Bending vibrations for methylene (CH₂) groups, particularly those in the butyl chain, might appear around 1465 cm⁻¹ and potentially a characteristic band around 720 cm⁻¹ for longer alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are highly diagnostic for structural elucidation.

Molecular Ion Peak : Electron ionization (EI) mass spectrometry is expected to yield a molecular ion peak ([M]⁺) for this compound at m/z 124, corresponding to its molecular formula C₉H₁₆. The presence and intensity of this peak are critical for confirming the molecular weight.

Fragmentation Patterns : The molecular ion is often unstable and fragments into smaller ions and neutral radicals. The fragmentation pattern provides clues about the molecule's structure. For this compound, common fragmentation pathways would include:

Alpha-cleavage of the butyl chain, leading to the loss of methyl (M-15, m/z 109), ethyl (M-29, m/z 95), propyl (M-43, m/z 81), or butyl (M-57, m/z 67) fragments. The loss of the butyl group would yield a cyclopentenyl cation (m/z 67).

Formation of characteristic alkyl cations, such as the butyl cation (C₄H₉⁺, m/z 57) or propyl cation (C₃H₇⁺, m/z 43), which are common fragments from alkanes and alkenes.

Integration of Spectroscopic Data

The power of multi-spectroscopic analysis lies in the complementary nature of the data. For this compound:

IR spectroscopy would first confirm the presence of unsaturation (C=C stretch) and saturated C-H bonds, indicating an alkene with alkyl substituents.

Mass Spectrometry would establish the molecular weight as approximately 124 g/mol and confirm the molecular formula C₉H₁₆. The fragmentation pattern would provide evidence for the presence of a butyl chain and a cyclopentene ring.

¹H NMR spectroscopy would then detail the specific proton environments, confirming the number of protons in the butyl chain and their relative positions, as well as the vinylic proton and other ring protons. The integration of these signals would verify the stoichiometry of the butyl group and the cyclopentene ring.

¹³C NMR spectroscopy would further corroborate the structure by identifying all unique carbon environments, including the quaternary vinylic carbon, the vinylic methine, and the various aliphatic carbons of both the ring and the butyl substituent.

By correlating the information from all these techniques, a complete and unambiguous structural assignment for this compound can be achieved, ruling out other isomers and confirming its identity.

Data Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Expected Value/Range | Notes |

| ¹H NMR (CDCl₃) | CH₃ (butyl, terminal) | ~0.85-0.95 ppm, triplet, 3H | Terminal methyl group of the butyl chain. |

| CH₂ (butyl, α to ring) | ~2.00-2.20 ppm, multiplet, 2H | Adjacent to the cyclopentene ring and double bond. | |

| CH₂ (butyl, β to ring) | ~1.25-1.60 ppm, multiplet, 2H | ||

| CH₂ (butyl, γ to ring) | ~1.25-1.60 ppm, multiplet, 2H | ||

| Vinylic CH (ring C2) | ~5.80-6.00 ppm, multiplet, 1H | Proton directly attached to the double bond. | |

| Allylic CH₂ (ring C3) | ~2.00-2.30 ppm, multiplet, 2H | Methylene group adjacent to the double bond. | |

| CH₂ (ring C4) | ~1.40-1.70 ppm, multiplet, 2H | Aliphatic methylene of the cyclopentene ring. | |

| CH₂ (ring C5) | ~1.40-1.70 ppm, multiplet, 2H | Aliphatic methylene of the cyclopentene ring. | |

| ¹³C NMR (CDCl₃) | C1 (quaternary, vinylic) | ~135-145 ppm | Carbon involved in the double bond, attached to the butyl group. |

| C2 (vinylic, CH) | ~125-135 ppm | Carbon involved in the double bond, attached to a proton. | |

| C3 (allylic, CH₂) | ~25-35 ppm | Methylene carbon adjacent to the double bond. | |

| C4 (aliphatic, CH₂) | ~20-30 ppm | Aliphatic methylene carbon of the cyclopentene ring. | |

| C5 (aliphatic, CH₂) | ~20-30 ppm | Aliphatic methylene carbon of the cyclopentene ring. | |

| C1' (butyl, α to ring) | ~30-45 ppm | Carbon of the butyl chain directly attached to the ring. | |

| C2' (butyl, β to ring) | ~20-30 ppm | ||

| C3' (butyl, γ to ring) | ~14-20 ppm | ||

| C4' (butyl, terminal methyl) | ~10-15 ppm | Terminal methyl carbon of the butyl chain. | |

| IR (Neat liquid) | C=C stretch | ~1640-1670 cm⁻¹ | Characteristic alkene absorption; may be weak. |

| C-H stretch (sp²) | ~3000-3100 cm⁻¹ | Vinylic C-H stretching. | |

| C-H stretch (sp³) | ~2850-2970 cm⁻¹ | Aliphatic C-H stretching from the butyl chain and ring. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 124 | Confirms molecular formula C₉H₁₆. |

| Fragment (M-15) | m/z 109 | Loss of CH₃ radical. | |

| Fragment (M-29) | m/z 95 | Loss of C₂H₅ radical. | |

| Fragment (M-43) | m/z 81 | Loss of C₃H₇ radical. | |

| Fragment (M-57) | m/z 67 | Loss of C₄H₉ radical (cyclopentenyl cation). | |

| Fragment C₄H₉⁺ | m/z 57 | Characteristic butyl cation fragment. | |

| Fragment C₃H₇⁺ | m/z 43 | Characteristic propyl cation fragment. |

Compound List

this compound

Theoretical and Computational Investigations of 1 Butylcyclopentene Chemistry

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone in modern computational chemistry, providing a robust framework for investigating the electronic structure and energetics of molecules like 1-Butylcyclopentene. These calculations allow researchers to map potential energy surfaces, identify stable configurations, and predict reaction pathways.

Conformational Analysis and Energy Minima

Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms and determining their relative stabilities. DFT calculations are instrumental in this process, enabling the optimization of molecular geometries to find energy minima corresponding to stable conformers. The butyl chain attached to the cyclopentene (B43876) ring can adopt various orientations, and the cyclopentene ring itself can exhibit puckering. Studies on similar cyclic systems suggest that the relative energies of these conformers are influenced by torsional strain, steric interactions, and subtle electronic effects mdpi.comauremn.org.brchemrxiv.orgresearchgate.netunicamp.brresearchgate.netsid.irmdpi.comnih.gov. While specific DFT studies detailing the conformational landscape of this compound were not directly found in the search results, general methodologies for conformational analysis using DFT are well-established and would be applied to determine the most stable arrangements and their energy differences.

Transition State Characterization and Activation Energy Prediction

Understanding reaction mechanisms requires the characterization of transition states (TS) and the prediction of activation energies (Ea). DFT calculations are widely used to locate these high-energy, transient structures that represent the highest point along the reaction pathway between reactants and products dergipark.org.trsavemyexams.comillinois.edupressbooks.pubresearchgate.netfrontiersin.orgnih.gov. For reactions involving this compound, such as addition reactions or rearrangements, DFT would be employed to calculate the energy barrier required for these transformations. For instance, a study on a related iron-catalyzed carboetherification reaction reported activation barriers for specific steps in the catalytic cycle, such as 18.6 kcal mol–1 for a 6-endo-dig attack and 15.0 kcal mol–1 for protodemetalation ulpgc.es. These values exemplify the type of data obtained from such calculations.

Molecular Orbital Analysis and Reactivity Prediction

Molecular Orbital (MO) theory, particularly the analysis of Frontier Molecular Orbitals (FMOs) like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into a molecule's reactivity irjweb.comwuxiapptec.comossila.comlibretexts.org. The HOMO-LUMO energy gap is a key indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity and a greater propensity for electron transfer irjweb.comwuxiapptec.comossila.comajchem-a.com. For this compound, understanding the distribution and energy of its HOMO and LUMO would help predict its behavior in electrophilic or nucleophilic reactions. For example, the electrophilic character of a molecule is often associated with its LUMO, while its nucleophilic character is linked to its HOMO. The specific electronic distribution in this compound would dictate preferred sites for attack by reagents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how molecules move, vibrate, and interact with their environment, such as solvents or surfaces chalmers.sewindows.netmdpi.comdiva-portal.org. For this compound, MD simulations could be used to explore its behavior in solution, investigate solvent-solute interactions, or model its dynamics when adsorbed onto a catalytic surface. These simulations provide a temporal perspective that complements the static snapshots often obtained from quantum chemical calculations. While specific MD studies on this compound were not explicitly detailed, the technique is broadly applicable to understanding the dynamic aspects of chemical systems d-nb.info.

Machine Learning Applications in Predicting Reaction Outcomes and Spectroscopic Properties

Role of 1 Butylcyclopentene As a Model Compound and Synthetic Intermediate in Academic Research

Investigation of Fundamental Organic Reaction Mechanisms Using 1-Butylcyclopentene as a Substrate

This compound has been employed as a model substrate to elucidate the mechanisms of various organic reactions. Its alkene functionality within a cyclic system provides a platform for studying addition reactions, rearrangements, and oxidation processes. For instance, studies involving the oxidative decarbonylation of carbonyl derivatives, a classical procedure in synthetic organic chemistry, have utilized related cyclic alkenes. While direct mechanistic studies on this compound itself are not extensively detailed in the provided snippets, the context suggests its potential use in reactions where similar cyclic alkenes are employed to understand reaction pathways and intermediate formation thieme-connect.de, thieme-connect.de. Research into the thermal decarboxylation of unsaturated acids, which can lead to alkenes with rearranged double bonds, also provides a framework for understanding how cyclic structures like cyclopentene (B43876) derivatives might behave under similar thermal stress thieme-connect.de.

Precursor in the Synthesis of More Complex Cycloalkanes and Functionalized Cyclic Systems

The structure of this compound positions it as a useful starting material or intermediate for building more elaborate molecular architectures. It can be a precursor for synthesizing functionalized cyclic systems or more complex cycloalkanes through various addition, functionalization, or skeletal modification reactions. For example, studies on the hydrothermal catalytic conversion of waste greases into biofuels have identified compounds like this compound within the product mixtures, indicating its formation from more complex lipid structures and highlighting its presence in complex hydrocarbon environments. While not explicitly stated as a precursor in these specific findings, its identification suggests it can be derived from or transformed into other cyclic hydrocarbons, underscoring its role in the broader landscape of hydrocarbon synthesis and transformation scribd.com.

Development of Novel Synthetic Methodologies for Cycloalkene Scaffolds

The research landscape for cycloalkene scaffolds is continuously evolving, with a focus on developing efficient and novel synthetic methodologies. This compound, as a representative substituted cyclopentene, can serve as a target molecule or a model substrate in the development of new ways to synthesize or functionalize such cyclic alkene systems. For instance, the exploration of oxidative decarbonylation reactions for preparing alkenes from carboxylic acids or their derivatives, as mentioned in the context of similar cyclic structures, represents a class of methodology development where this compound could be a relevant compound. The identification of various cyclic alkenes, including substituted cyclopentenes, in complex reaction mixtures like those from hydrothermal catalysis also points to ongoing efforts in understanding and controlling the formation of these scaffolds thieme-connect.de, scribd.com, thieme-connect.de.

Future Directions and Emerging Research Avenues in 1 Butylcyclopentene Chemistry

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The drive towards greener chemical processes is a significant trend impacting the synthesis of cyclic alkenes like 1-butylcyclopentene. Future research is likely to explore renewable feedstocks and bio-based precursors as starting materials, moving away from petrochemical reliance. The development of catalytic systems that operate under milder conditions, utilize less hazardous solvents (or solvent-free conditions), and generate minimal by-products will be paramount. For instance, research into biocatalysis or organocatalysis for specific functionalizations of cyclopentene (B43876) rings could offer highly selective and environmentally benign pathways researchgate.netbuet.ac.bd. The use of microwave or sonochemical activation, coupled with greener solvents like water or supercritical CO2, also represents a promising direction for improving energy efficiency and reducing waste in the synthesis of cyclopentene derivatives researchgate.net.

Development of Novel Catalytic Systems for Highly Selective Transformations

The selective functionalization of the double bond in this compound and related cyclic alkenes remains an active area of research. Future efforts will likely focus on designing novel homogeneous and heterogeneous catalysts that can achieve high chemo-, regio-, and stereoselectivity in reactions such as hydrogenation, oxidation, epoxidation, and C-H functionalization. Immobilization of active catalytic species onto solid supports, such as mesoporous silica (B1680970) (e.g., SBA-15), is an emerging strategy to facilitate catalyst recovery and reuse, thereby enhancing sustainability and process economics researchgate.net. The development of metal-free catalytic systems or catalysts based on earth-abundant metals could also offer more sustainable alternatives to precious metal catalysts. For example, the exploration of transition metal complexes with tailored electronic and steric properties, or the use of Lewis acid catalysts that are water-tolerant, are avenues for achieving selective transformations under greener conditions buet.ac.bdresearchgate.net.

Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation

Computational chemistry plays an increasingly vital role in understanding and predicting chemical behavior. For this compound, future research will leverage advanced computational techniques, including Density Functional Theory (DFT) and molecular dynamics simulations, to elucidate reaction mechanisms, predict reactivity, and design novel transformations. By accurately modeling transition states and reaction pathways, researchers can gain deeper insights into selectivity-determining factors and optimize reaction conditions in silico before experimental validation researchgate.net. This predictive capability is crucial for the rational design of new catalysts and synthetic methodologies, minimizing trial-and-error experimentation and accelerating the discovery process. Studies focusing on nonadiabatic dynamics and conical intersections could also shed light on complex photochemical or excited-state reactions involving cyclopentene systems kcsnet.or.kr.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of process control, safety, scalability, and efficiency. Future research will explore the integration of this compound synthesis and transformations into continuous flow systems. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. Furthermore, automation can reduce human exposure to hazardous reagents and intermediates. The development of microreactor technology for reactions involving this compound could enable rapid screening of reaction conditions and efficient scale-up. For instance, hydrothermal catalysis in continuous flow reactors has shown promise for converting various feedstocks into valuable products, suggesting potential applications for cyclic alkenes scribd.com. The combination of flow chemistry with in situ monitoring and automated work-up procedures represents a powerful strategy for high-throughput experimentation and process optimization in this compound chemistry.

Q & A

Q. How should researchers navigate copyright and citation rules when using published spectral data for this compound?

- Methodological Answer : Cite original sources of spectral data, even if reproduced from databases. Obtain permissions for reused figures or tables. Use reference managers (e.g., EndNote, Zotero) to track citations and avoid plagiarism. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.